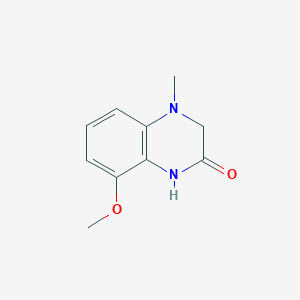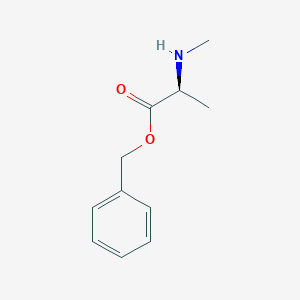
benzyl methyl-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl methyl-L-alaninate: is a chemical compound with the molecular formula C11H15NO2 It is an ester derivative of L-alanine, where the amino acid is modified by the addition of a benzyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl methyl-L-alaninate can be synthesized through the esterification of L-alanine with benzyl alcohol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
N-Alkylation: Another method involves the N-alkylation of L-alanine with benzyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. This reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl methyl-L-alaninate can undergo oxidation reactions, where the benzyl group is oxidized to form benzaldehyde or benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group is replaced by other nucleophiles such as halides or amines. This reaction is typically carried out in the presence of a suitable solvent and base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl methyl-L-alaninamine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl methyl-L-alaninate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of peptides and other bioactive molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of enzyme inhibitors and activators.
Medicine: The compound has potential applications in medicinal chemistry for the design of novel therapeutic agents. It is investigated for its role in drug delivery systems and as a prodrug for targeted drug release.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of benzyl methyl-L-alaninate involves its interaction with specific molecular targets such as enzymes and receptors. The benzyl and methyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The ester bond can be hydrolyzed by esterases, releasing the active L-alanine moiety, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Benzyl L-alaninate: Similar structure but lacks the methyl group.
Methyl L-alaninate: Similar structure but lacks the benzyl group.
Benzyl methyl-D-alaninate: Stereoisomer with D-alanine instead of L-alanine.
Uniqueness: Benzyl methyl-L-alaninate is unique due to the presence of both benzyl and methyl groups, which confer distinct physicochemical properties. The combination of these groups enhances its solubility in organic solvents and its ability to interact with hydrophobic regions of proteins and membranes.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
benzyl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
AQHDODCEXNCMPV-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


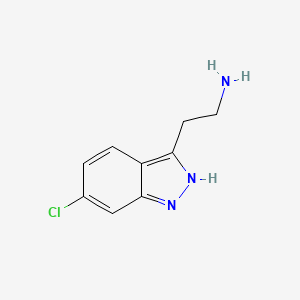
![4-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B11901357.png)






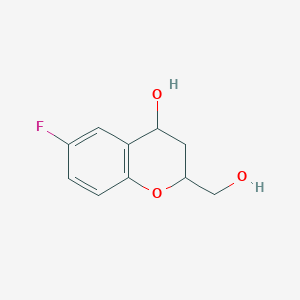
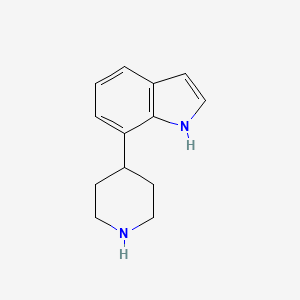

![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
